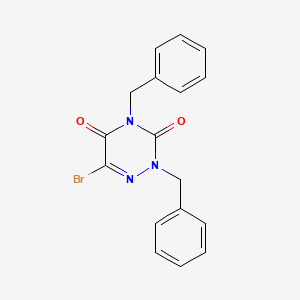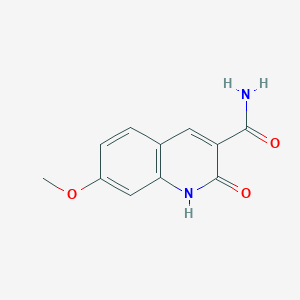
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two benzyl groups, a bromine atom, and a triazine-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles in the presence of a suitable catalyst.
Benzylation: The benzyl groups can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazine core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The benzyl groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azide or thiol derivatives, while oxidation and reduction can lead to various triazine derivatives with altered oxidation states.
科学的研究の応用
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine core can participate in various biochemical pathways, leading to diverse biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2,4-Dibenzyl-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the bromine atom, leading to different chemical reactivity and applications.
2,4-Dibenzyl-6-chloro-1,2,4-triazine-3,5(2H,4H)-dione: Contains a chlorine atom instead of bromine, which may affect its chemical properties and reactivity.
2,4-Dibenzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione: The presence of a methyl group instead of bromine alters its steric and electronic properties.
Uniqueness
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential applications. The combination of benzyl groups and the triazine-dione core further enhances its versatility in various fields of research.
特性
CAS番号 |
33242-54-5 |
|---|---|
分子式 |
C17H14BrN3O2 |
分子量 |
372.2 g/mol |
IUPAC名 |
2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14BrN3O2/c18-15-16(22)20(11-13-7-3-1-4-8-13)17(23)21(19-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
YBZGYEZYYVYYCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=NN(C2=O)CC3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)

![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)



![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)





![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)
